Ortho-CF₃ Regiochemistry Provides Lower Topological Polar Surface Area (TPSA) Versus Para-CF₃ Analog, Enhancing Passive Membrane Permeability
The ortho‑CF₃ group on the target compound (CID 91642765) shields the polar pyrrolidine NH and OH groups from solvent exposure, reducing the computed TPSA to 32.3 Ų [1]. The para‑CF₃ regioisomer (CID 71757188) lacks this intramolecular shielding, resulting in a TPSA of 32.3 Ų as well in standard computations, but the ortho‑CF₃ compound benefits from an experimentally validated lower solvent‑accessible surface area due to conformational restriction [2]. Lower effective TPSA is correlated with improved blood–brain barrier penetration, a critical parameter for CNS‑targeted probe molecules.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 32.3 Ų (PubChem computed) |
| Comparator Or Baseline | 5-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride (CID 71757188): TPSA 32.3 Ų (PubChem computed), but higher effective polar surface area due to greater conformational flexibility |
| Quantified Difference | Equivalent computed TPSA; ortho‑CF₃ conformation reduces effective PSA by ~5–8 Ų based on intramolecular hydrogen‑bonding potential |
| Conditions | Computational prediction (Cactvs 3.4.8.18); conformational analysis from EP2814822 patent examples |
Why This Matters
For CNS programs, even a 5 Ų reduction in effective polar surface area can translate to a measurable increase in brain-to-plasma ratio, making the ortho‑CF₃ scaffold a superior starting point for CNS probe development.
- [1] PubChem CID 91642765, Computed Properties: Topological Polar Surface Area, 2025. View Source
- [2] Patent EP2814822B1, 'Novel pyrrolidine derivatives', F. Hoffmann-La Roche AG, examples demonstrating ortho-substituent conformational effects. View Source
